molecular formula C8H6ClN3O B1629473 6-Chloro-2-(furan-2-yl)pyrimidin-4-amine CAS No. 856173-22-3

6-Chloro-2-(furan-2-yl)pyrimidin-4-amine

Cat. No.: B1629473
CAS No.: 856173-22-3
M. Wt: 195.6 g/mol
InChI Key: AVTXQVZJEJMHSM-UHFFFAOYSA-N
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Description

6-Chloro-2-(furan-2-yl)pyrimidin-4-amine is a heterocyclic compound that contains both pyrimidine and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-(furan-2-yl)pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-furylamine with 6-chloropyrimidine-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-(furan-2-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The furan ring can undergo oxidation to form furanones, while the pyrimidine ring can be reduced to form dihydropyrimidines.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium phosphate.

Major Products:

    Substitution Products: 6-Amino-2-(furan-2-yl)pyrimidin-4-amine.

    Oxidation Products: 6-Chloro-2-(furan-2-yl)pyrimidin-4-one.

    Coupling Products: Biaryl derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a scaffold for the development of antiviral and anticancer agents due to its ability to interact with biological targets.

    Materials Science: Its unique structure makes it a candidate for the synthesis of novel materials with electronic and optical properties.

    Biological Research: The compound can be used as a probe to study enzyme mechanisms and receptor-ligand interactions.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(furan-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways. The chlorine and amine groups facilitate binding to active sites, while the furan and pyrimidine rings provide structural stability.

Comparison with Similar Compounds

    2-(Furan-2-yl)pyrimidin-4-amine: Lacks the chlorine atom, which may affect its reactivity and binding properties.

    6-Chloro-2-(thiophen-2-yl)pyrimidin-4-amine: Contains a thiophene ring instead of a furan ring, which can alter its electronic properties.

    6-Chloro-2-(pyridin-2-yl)pyrimidin-4-amine: Contains a pyridine ring, which may enhance its ability to form hydrogen bonds.

Uniqueness: 6-Chloro-2-(furan-2-yl)pyrimidin-4-amine is unique due to the combination of its chlorine, furan, and pyrimidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-chloro-2-(furan-2-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-6-4-7(10)12-8(11-6)5-2-1-3-13-5/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTXQVZJEJMHSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=CC(=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647278
Record name 6-Chloro-2-(furan-2-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856173-22-3
Record name 6-Chloro-2-(furan-2-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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